molecular formula C18H17NO3S B2372254 N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide CAS No. 2034563-58-9

N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide

Cat. No.: B2372254
CAS No.: 2034563-58-9
M. Wt: 327.4
InChI Key: XDXDJEAYMDWBMV-UHFFFAOYSA-N
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Description

N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide is a useful research compound. Its molecular formula is C18H17NO3S and its molecular weight is 327.4. The purity is usually 95%.
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Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H17NO3S
  • Molecular Weight : 327.4 g/mol
  • IUPAC Name : 2-benzylsulfanyl-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide
  • CAS Number : 2034563-58-9

The compound features a bifuran ring system, which is known for its diverse reactivity and potential interactions with biological targets.

Target Interactions

Research indicates that compounds with similar structures can interact with various biological targets, including proteins involved in metabolic pathways. The amide functional group in this compound can engage in hydrogen bonding, potentially altering the function of target proteins.

Biochemical Pathways

While specific pathways affected by this compound remain largely uncharacterized, the presence of the bifuran structure suggests potential interactions with enzymes and receptors involved in various physiological processes. This could include modulation of neurotransmitter systems or enzyme inhibition.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activities of related compounds. For example, N-benzyl acetamides have shown efficacy in models of seizure activity, indicating that modifications to the acetamide structure can enhance biological effects . The structure-activity relationship (SAR) studies suggest that substituents on the benzyl or furan rings can significantly influence anticonvulsant potency.

Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antimicrobial properties. For instance, derivatives containing furan rings have demonstrated activity against various bacterial strains. The bifuran structure may enhance this activity through increased hydrophobic interactions with microbial membranes .

Research Findings and Case Studies

StudyFindings
Anticonvulsant Activity Related compounds exhibited ED50 values ranging from 13 to 21 mg/kg in maximal electroshock seizure models, showing superior efficacy compared to phenobarbital (ED50 = 22 mg/kg) .
Antimicrobial Activity Furan-containing compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .
Mechanistic Insights Studies using NMR spectroscopy and quantum chemical calculations have provided insights into the conformational behavior of related compounds, suggesting that structural flexibility may play a role in their biological activity .

Properties

IUPAC Name

2-benzylsulfanyl-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c20-18(13-23-12-14-5-2-1-3-6-14)19-11-15-8-9-17(22-15)16-7-4-10-21-16/h1-10H,11-13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXDJEAYMDWBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=CC=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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